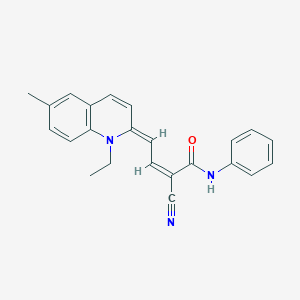![molecular formula C11H11N3O2 B377218 2-cyano-N'-[(E)-(4-méthoxyphényl)méthylidène]acétohydrazide CAS No. 180793-12-8](/img/structure/B377218.png)
2-cyano-N'-[(E)-(4-méthoxyphényl)méthylidène]acétohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is an organic compound with the molecular formula C11H11N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and an acetohydrazide moiety, which contribute to its unique chemical properties.
Applications De Recherche Scientifique
2-cyano-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Industry: The compound can be used in the development of new materials with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves the condensation reaction between 2-cyanoacetohydrazide and 4-methoxybenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for 2-cyano-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyano-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in derivatives with different functional groups replacing the methoxy group.
Mécanisme D'action
The mechanism of action of 2-cyano-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The cyano group and the methoxyphenyl moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-cyano-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
- N’-[(E)-(1,4-dioxido-2-quinoxalinyl)methylidene]acetohydrazide
- N’-[(E)-(2-benzyl-4-chlorophenyl)imino]methylacetohydrazide
Uniqueness
2-cyano-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct from similar compounds that may have different substituents, such as methyl or chloro groups. These differences can significantly affect the compound’s reactivity, binding affinity, and overall biological activity.
Propriétés
IUPAC Name |
2-cyano-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-10-4-2-9(3-5-10)8-13-14-11(15)6-7-12/h2-5,8H,6H2,1H3,(H,14,15)/b13-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZFHVVLMCTTBI-MDWZMJQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl (2E)-2-(5-oxo-1,3-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-ylidene)acetate](/img/structure/B377135.png)
![4-(4-Morpholinyl)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione](/img/structure/B377136.png)
![4-Anilinoanthra[1,2-c][1,2,5]thiadiazole-6,11-dione](/img/structure/B377138.png)
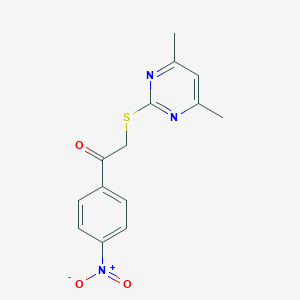
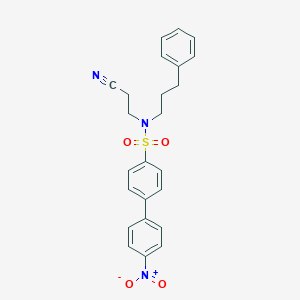
![[1-Morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl] hexadecanoate](/img/structure/B377142.png)
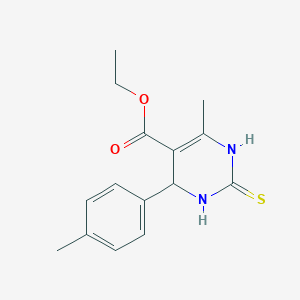

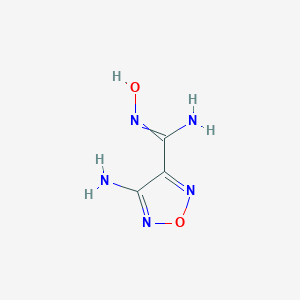

![Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B377154.png)
![5-Amino-3-(dicyanomethylene)-1,8,8-trimethyl-2-azabicyclo[2.2.2]oct-5-ene-4,6-dicarbonitrile](/img/structure/B377155.png)
![Diisopropyl 1-methyl-3-oxo-3-[3-(trifluoromethyl)anilino]-1-propenyl phosphate](/img/structure/B377157.png)
